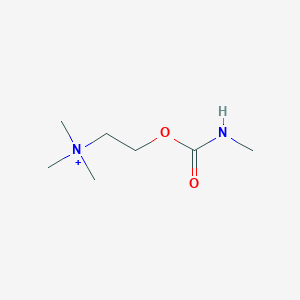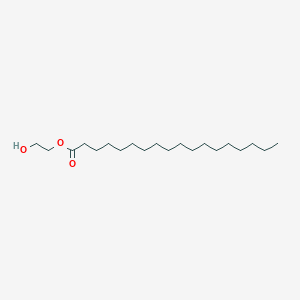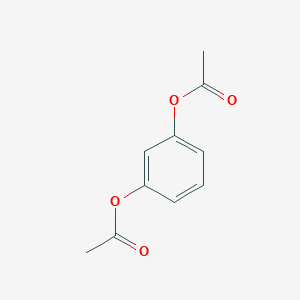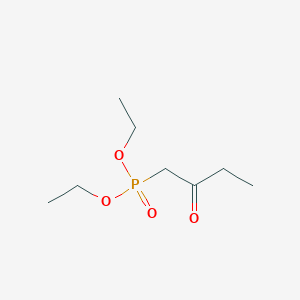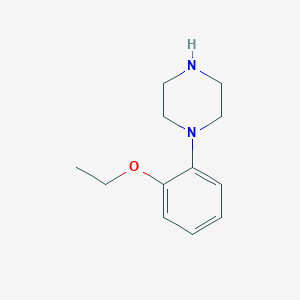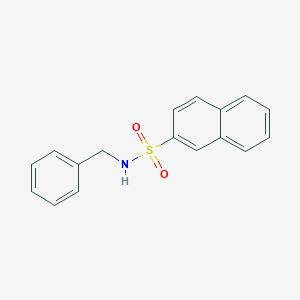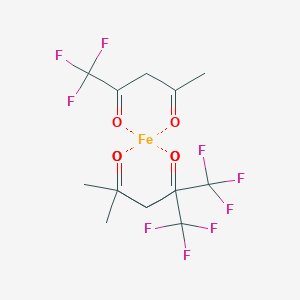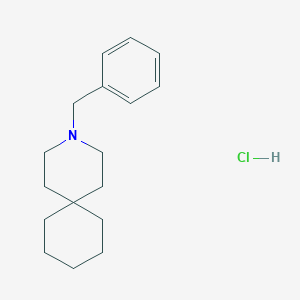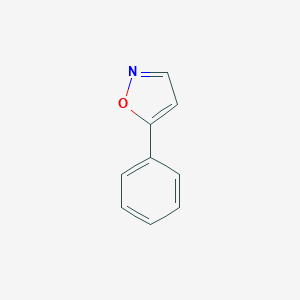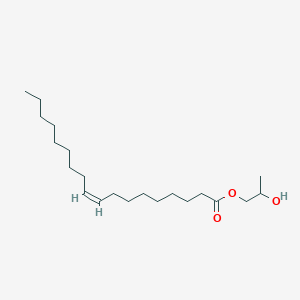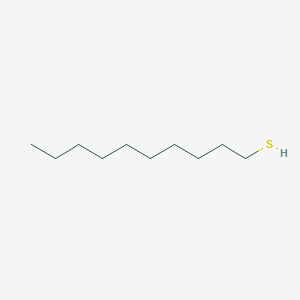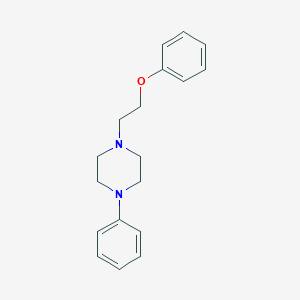
1-(2-Phenoxyethyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxyethyl)-4-phenylpiperazine, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用机制
1-(2-Phenoxyethyl)-4-phenylpiperazine acts as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist, which leads to a decrease in dopamine and norepinephrine neurotransmission. 1-(2-Phenoxyethyl)-4-phenylpiperazine also modulates the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, which leads to anxiolytic and antidepressant effects.
生化和生理效应
1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects, including a decrease in dopamine and norepinephrine neurotransmission, an increase in serotonin neurotransmission, and anxiolytic and antidepressant effects. 1-(2-Phenoxyethyl)-4-phenylpiperazine has also been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist.
实验室实验的优点和局限性
1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity for dopamine D2 receptors and alpha-1 adrenergic receptors. However, 1-(2-Phenoxyethyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
1-(2-Phenoxyethyl)-4-phenylpiperazine has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans, developing new synthesis methods to improve yield and purity, and exploring the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine as a therapeutic agent in combination with other drugs. Additionally, further studies should be conducted to determine the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine in the treatment of other disorders, including addiction and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-Phenoxyethyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Phenoxyethyl)-4-phenylpiperazine exhibits antipsychotic, anxiolytic, and antidepressant effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist and modulating the levels of various neurotransmitters. 1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity, but also has some limitations, including its potential toxicity. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans and exploring its potential as a therapeutic agent in combination with other drugs.
合成方法
1-(2-Phenoxyethyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of 1-(2-chloroethyl)-4-phenylpiperazine with phenol in the presence of a base or the reaction of 1-(2-phenoxyethyl)-4-chlorophenylpiperazine with sodium hydride. The yield of 1-(2-Phenoxyethyl)-4-phenylpiperazine can be improved by using different reaction conditions and purification methods.
科学研究应用
1-(2-Phenoxyethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. 1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist. 1-(2-Phenoxyethyl)-4-phenylpiperazine also exhibits anxiolytic and antidepressant effects by modulating the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine.
属性
CAS 编号 |
1037-20-3 |
|---|---|
产品名称 |
1-(2-Phenoxyethyl)-4-phenylpiperazine |
分子式 |
C18H22N2O |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-(2-phenoxyethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI 键 |
UVMOXXAVDKCMPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
1037-20-3 |
同义词 |
1-(2-phenoxyethyl)-4-phenyl-piperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




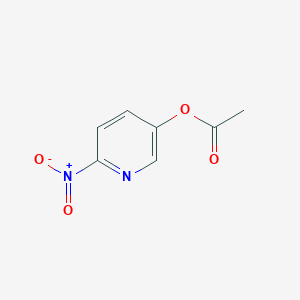
![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
